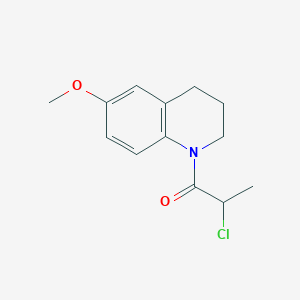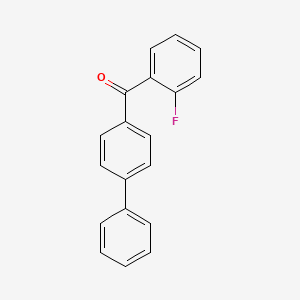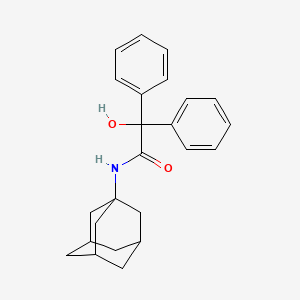
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the family of tyrosine kinase inhibitors and has shown promising results in various studies.
Mécanisme D'action
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2, which prevents its activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream gene expression and cellular processes regulated by the JAK/STAT pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been reported to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in various cancer cell lines and animal models. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in different cell types.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid has several advantages as a research tool, including its potency, specificity, and availability. However, it also has some limitations, such as its potential off-target effects and the need for careful optimization of the concentration and exposure time in different experimental settings.
Orientations Futures
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid has shown promising results in various preclinical studies, and its potential clinical applications are currently being explored. Some of the future directions for this compound research include:
1. Development of more potent and selective JAK/STAT inhibitors based on the structure of this compound.
2. Investigation of the potential synergistic effects of this compound with other targeted therapies in cancer treatment.
3. Exploration of the role of this compound in other cellular processes and diseases beyond the JAK/STAT pathway.
4. Investigation of the potential side effects and toxicity of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in various scientific research applications. Its potent inhibition of the JAK/STAT signaling pathway makes it a valuable tool in the study of cellular processes and diseases associated with dysregulation of this pathway. However, further research is needed to fully understand its potential clinical applications and limitations.
Méthodes De Synthèse
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-fluoroaniline with 2-chloroisoquinoline-3-carboxylic acid, followed by the reduction of the resulting intermediate. The final product can be obtained through a purification process, such as recrystallization or chromatography.
Applications De Recherche Scientifique
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid has been extensively used in scientific research as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been associated with several diseases, such as cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
1-(4-fluoroanilino)isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-11-5-7-12(8-6-11)18-15-13-4-2-1-3-10(13)9-14(19-15)16(20)21/h1-9H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDUGLFVEMQBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2NC3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)


![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)
![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)
![2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)

![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)